Antifungal Selectivity: Kazusamycin B Exhibits Nanomolar Potency Against S. pombe with Documented Gram-Positive/Gram-Negative Inactivity, Contrasting with Broader-Spectrum Leptomycin B
Kazusamycin B displays a sharply defined antifungal spectrum with potent activity against Schizosaccharomyces pombe (MIC = 0.05 µg/ml; ~0.092 µM) and Rhizopus javanicus (MIC = 2.13 µg/ml; ~3.92 µM), while being explicitly inactive against both Gram-positive and Gram-negative bacteria at MIC >100 µg/ml, yielding a selectivity window exceeding 2,000-fold for S. pombe over bacteria [1][2]. In contrast, Leptomycin B (CI-940, CAS 87081-35-4) is broadly characterized as possessing both antifungal and antibacterial activity [3], with its primary antifungal targets reported as Schizosaccharomyces and Mucor species but without the same degree of documented quantitative bacterial inactivity at matched concentrations. Leptomycin A (CAS 87081-36-5) is described as less potent than Leptomycin B and active against S. pombe and Mucor rouxianus, though quantitative MIC values in µg/ml units are less systematically reported . The explicit, quantitative bacterial-inactivity boundary (MIC >100 µg/ml) documented for Kazusamycin B provides a defined selectivity parameter not equivalently established for the major congeners, which is relevant for researchers requiring a nuclear export inhibitor with minimal antibacterial confounding in co-culture or microbiome-adjacent experimental systems.
| Evidence Dimension | Antifungal minimum inhibitory concentration (MIC) and selectivity over bacteria |
|---|---|
| Target Compound Data | S. pombe MIC = 0.05 µg/ml (~0.092 µM); R. javanicus MIC = 2.13 µg/ml (~3.92 µM); Gram-positive bacteria MIC >100 µg/ml; Gram-negative bacteria MIC >100 µg/ml |
| Comparator Or Baseline | Leptomycin B: described as antifungal with antibacterial activity; quantitative Gram+/Gram- MIC >100 µg/ml boundary not equivalently documented in same units. Leptomycin A: active against S. pombe and M. rouxianus; reported MIC for S. pombe ~0.1 µg/ml (from vendor data); less potent than Leptomycin B |
| Quantified Difference | Kazusamycin B selectivity ratio (bacterial MIC / S. pombe MIC) >2,000. Comparable quantitative selectivity ratio not established for Leptomycin A or Leptomycin B in published literature at matched conditions. |
| Conditions | Broth microdilution antifungal assay; bacterial MIC determined against standard Gram-positive and Gram-negative panels; Streptomyces sp. fermentation product; data from GLPBio and Bertin-Bioreagent technical datasheets referencing original isolation studies [1][2] |
Why This Matters
The explicitly documented >2,000-fold selectivity window for Kazusamycin B against S. pombe versus bacteria enables experimental designs requiring nuclear export inhibition without antibacterial off-target effects, a parameter not equivalently quantified for the major leptomycin congeners.
- [1] GLPBio. Kazusamycin B (GC43995) Product Datasheet. CAS 107140-30-7. Antifungal activity: S. pombe MIC = 0.05 µg/ml, R. javanicus MIC = 2.13 µg/ml; inactive against Gram-positive and Gram-negative bacteria MIC >100 µg/ml. View Source
- [2] Bertin Bioreagent (Cayman Chemical). Kazusamycin B CAT N°: 28119. Antifungal MICs: S. pombe 0.05 µg/ml, R. javanicus 2.13 µg/ml; bacterial MIC >100 µg/ml. View Source
- [3] Hamamoto T, Gunji S, Tsuji H, Beppu T. Leptomycins A and B, new antifungal antibiotics. I. Taxonomy of the producing strain and their fermentation, purification and characterization. J Antibiot (Tokyo). 1983 Jun;36(6):639-45. doi: 10.7164/antibiotics.36.639. PMID: 6874583. View Source
